1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol. It is classified under the category of organochlorine compounds, specifically as a halogenated ketone due to the presence of both chlorine and iodine atoms alongside a carbonyl group. The compound is primarily used in laboratory settings and for the manufacture of other chemical substances.
The synthesis of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common method includes the use of iodine and mercaptan derivatives in the presence of a chlorinating agent to introduce the chlorine atom into the structure.
The molecular structure of 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one features a propanone backbone with substituents that include a chlorine atom, an iodine atom, and a thiol (mercapto) group.
CC(C(=O)C1=C(C=CC=C1I)S)Cl
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one can participate in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions where the chlorine atom may be replaced by other nucleophiles.
The mechanism of action for 1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one primarily involves nucleophilic attack on the electrophilic carbon atom adjacent to the chlorine atom. This process can be outlined as follows:
The compound's reactivity profile indicates that it should be handled with care due to potential hazards associated with its chlorinated and iodinated nature.
1-Chloro-1-(2-iodo-5-mercaptophenyl)propan-2-one finds applications in various scientific fields:
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: